Nrf2 degrader 1

Descripción

BenchChem offers high-quality Nrf2 degrader 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nrf2 degrader 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H42N6O8S |

|---|---|

Peso molecular |

826.9 g/mol |

Nombre IUPAC |

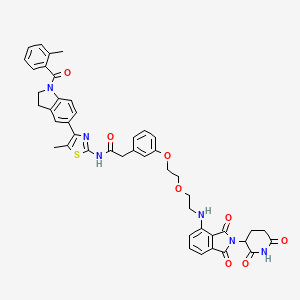

2-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]phenyl]-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53) |

Clave InChI |

VXGSIRKVOZQNAJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Nrf2 Degrader 1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Nrf2 degrader 1, a potent Proteolysis Targeting Chimera (PROTAC) with significant anticancer properties. This document consolidates available data, outlines experimental methodologies, and visualizes the key pathways and processes involved in its development and function.

Introduction to Nrf2 and the Therapeutic Rationale for its Degradation

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of a suite of cytoprotective genes.[3]

While Nrf2 activation is generally protective, its constitutive activation is a hallmark of various cancers, conferring resistance to chemotherapy and promoting tumor cell survival. This has led to the development of therapeutic strategies aimed at inhibiting Nrf2 activity. Nrf2 degraders, a class of PROTACs, represent a novel approach to achieve this by hijacking the cell's natural protein disposal machinery to eliminate Nrf2.

Nrf2 degrader 1 is a potent PROTAC designed to induce the degradation of Nrf2, thereby offering a promising avenue for cancer therapy.

Quantitative Data Summary

The following table summarizes the key quantitative data for Nrf2 degrader 1.

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (Cell Growth Inhibition) | 100 nM | A549 (Human lung carcinoma) | |

| IC₅₀ (Cell Growth Inhibition) | 40 nM | LK-2 (Human lung adenocarcinoma) | |

| Molecular Weight | 826.92 g/mol | N/A | |

| Molecular Formula | C₄₅H₄₂N₆O₈S | N/A | |

| CAS Number | 3025286-00-1 | N/A |

Signaling Pathway and Mechanism of Action

Nrf2 degrader 1 functions as a heterobifunctional molecule. It is composed of a ligand that binds to Nrf2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome.

Experimental Protocols

While the precise, detailed experimental protocols for the discovery and characterization of Nrf2 degrader 1 are not publicly available in their entirety, this section outlines the general methodologies typically employed for evaluating such compounds.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma) and LK-2 (human lung adenocarcinoma) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Nrf2 degrader 1 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for the desired duration.

Cell Viability Assay (IC₅₀ Determination)

-

Principle: To determine the concentration of Nrf2 degrader 1 that inhibits cell growth by 50% (IC₅₀).

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat cells with a serial dilution of Nrf2 degrader 1 for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Western Blotting for Nrf2 Degradation

-

Principle: To visualize and quantify the reduction in Nrf2 protein levels following treatment with the degrader.

-

Protocol:

-

Treat cells with Nrf2 degrader 1 for various time points and at different concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against Nrf2 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the extent of Nrf2 degradation.

-

ARE-Luciferase Reporter Assay

-

Principle: To measure the transcriptional activity of Nrf2.

-

Protocol:

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

-

Treat the transfected cells with Nrf2 degrader 1.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the Nrf2 pathway.

-

Synthesis of Nrf2 Degrader 1

The exact, step-by-step synthesis of Nrf2 degrader 1 (C₄₅H₄₂N₆O₈S) is proprietary information and not detailed in the public domain. However, the general synthetic strategy for such a PROTAC involves a multi-step process.

The synthesis would typically involve:

-

Synthesis of the Nrf2-binding moiety: This is likely a derivative of a known Nrf2 inhibitor or a compound identified through screening that has a suitable handle for linker attachment.

-

Synthesis of the E3 ligase ligand: This is often a derivative of molecules known to bind to E3 ligases, such as thalidomide for Cereblon or a VHL ligand.

-

Synthesis of the linker: A variety of linkers with different lengths and compositions (e.g., PEG-based, alkyl chains) are synthesized to optimize the ternary complex formation.

-

Stepwise conjugation: The Nrf2 ligand, linker, and E3 ligase ligand are coupled together using appropriate chemical reactions.

-

Purification and characterization: The final product is purified using techniques like HPLC, and its identity and purity are confirmed by methods such as NMR and mass spectrometry.

Conclusion

Nrf2 degrader 1 is a promising PROTAC molecule that effectively induces the degradation of Nrf2, leading to potent anticancer activity in lung cancer cell lines. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a targeted approach to inhibit the pro-tumorigenic functions of Nrf2. Further research into its in vivo efficacy, safety profile, and pharmacokinetic properties will be crucial for its potential clinical development. This guide provides a foundational understanding for researchers and drug developers interested in the burgeoning field of targeted protein degradation and the therapeutic potential of modulating the Nrf2 pathway.

References

Nrf2 degrader 1 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Nrf2 degrader 1, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This document is intended for researchers, scientists, and drug development professionals working in oncology, inflammation, and other fields where modulation of the Nrf2 pathway is of therapeutic interest.

Chemical Structure and Physicochemical Properties

Nrf2 degrader 1 is a heterobifunctional molecule that links a ligand for Nrf2 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to target Nrf2 for degradation.

Table 1: Physicochemical Properties of Nrf2 Degrader 1

| Property | Value | Source |

| IUPAC Name | Not available in search results | - |

| CAS Number | 3025286-00-1 | [1][2] |

| Molecular Formula | C45H42N6O8S | [1][2] |

| Molecular Weight | 826.92 g/mol | [3] |

| Appearance | White to yellow solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| SMILES | O=C1NC(C(N2C(C(C(NCCOCCOC3=CC(CC(NC4=NC(C5=CC=C(N(C(C6=C(C)C=CC=C6)=O)CC7)C7=C5)=C(C)S4)=O)=CC=C3)=CC=C8)=C8C2=O)=O)CC1)=O | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |

Biological Activity

Nrf2 degrader 1 demonstrates potent anticancer effects by inducing the degradation of Nrf2, a transcription factor that is often upregulated in cancer cells, contributing to chemoresistance and tumor progression.

Table 2: Biological Activity of Nrf2 Degrader 1

| Assay | Cell Line | Parameter | Value | Source |

| Cell Growth Inhibition | A549 (Human lung carcinoma) | IC50 | 100 nM | |

| Cell Growth Inhibition | LK-2 (Human lung adenocarcinoma) | IC50 | 40 nM |

Mechanism of Action: The Nrf2-Keap1 Pathway and PROTAC-Mediated Degradation

Under normal physiological conditions, Nrf2 is negatively regulated by the Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex. This complex targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.

Nrf2 degrader 1 functions as a PROTAC, a molecule designed to induce the degradation of a target protein. It consists of three key components: a ligand that binds to Nrf2, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties. By simultaneously binding to both Nrf2 and the E3 ligase, Nrf2 degrader 1 brings them into close proximity, facilitating the ubiquitination of Nrf2 and its subsequent degradation by the proteasome. This leads to the downregulation of Nrf2-dependent gene expression.

Caption: Mechanism of Nrf2 degradation by a PROTAC.

Experimental Protocols

The following are representative experimental protocols for the characterization of Nrf2 degrader 1.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of Nrf2 degrader 1 that inhibits cell growth by 50% (IC50).

Materials:

-

A549 or LK-2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Nrf2 degrader 1 stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader

Procedure:

-

Seed A549 or LK-2 cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.

-

Prepare serial dilutions of Nrf2 degrader 1 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the IC50 of Nrf2 degrader 1.

Western Blot for Nrf2 Degradation

Objective: To quantify the degradation of Nrf2 protein in cells treated with Nrf2 degrader 1.

Materials:

-

A549 or LK-2 cells

-

Nrf2 degrader 1 stock solution (in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Nrf2 degrader 1 for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the Nrf2 signal to the loading control (β-actin).

Signaling Pathways

The activity of Nrf2 is intricately regulated by multiple signaling pathways, with the Keap1-Cul3-Rbx1 axis being the primary mechanism of control under basal conditions.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

References

An In-depth Technical Guide to Nrf2 Degrader 1 (CAS 3025286-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master transcriptional regulator of the cellular antioxidant response. While its activation is protective in normal cells, aberrant Nrf2 accumulation is a hallmark of various cancers, promoting tumor growth, chemoresistance, and metabolic reprogramming. Consequently, targeted degradation of Nrf2 has emerged as a promising therapeutic strategy. Nrf2 degrader 1 (CAS 3025286-00-1) is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Nrf2. This technical guide provides a comprehensive overview of its mechanism of action, available biological data, and generalized experimental protocols relevant to its characterization.

Introduction to Nrf2 and Its Role in Cancer

Under normal physiological conditions, Nrf2 is kept at low levels by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes[1].

In many cancer types, constitutive activation of the Nrf2 pathway occurs due to mutations in either Nrf2 or KEAP1. This persistent activation provides a survival advantage to cancer cells by enhancing their resistance to oxidative stress, metabolic flexibility, and detoxification of chemotherapeutic agents. Therefore, reducing Nrf2 levels in cancer cells is a key therapeutic objective.

Nrf2 Degrader 1: A PROTAC Approach

Nrf2 degrader 1 is a PROTAC designed to hijack the cell's own ubiquitin-proteasome system to specifically eliminate the Nrf2 protein[2][3][4]. As a heterobifunctional molecule, it consists of three key components:

-

A ligand that binds to the Nrf2 protein.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This design allows the degrader to act as a molecular bridge, bringing Nrf2 into close proximity with an E3 ligase, leading to the ubiquitination of Nrf2 and its subsequent degradation by the 26S proteasome.

Mechanism of Action

The mechanism of action for a PROTAC like Nrf2 degrader 1 involves the formation of a ternary complex, consisting of the Nrf2 protein, the degrader molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Nrf2, marking it for destruction.

Caption: PROTAC-mediated degradation of Nrf2.

Quantitative Data

Nrf2 degrader 1 has demonstrated anti-proliferative activity in non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 100 | |

| LK-2 | Non-Small Cell Lung Cancer | 40 |

Note: More specific degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are not yet publicly available in peer-reviewed literature for this specific compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3025286-00-1 | |

| Molecular Formula | C45H42N6O8S | |

| Molecular Weight | 826.92 g/mol | |

| Appearance | Solid, White to yellow |

Experimental Protocols

Detailed experimental protocols for the characterization of Nrf2 degrader 1 are not available in published peer-reviewed articles. The following are generalized, standard protocols for assays that are essential for evaluating a PROTAC Nrf2 degrader.

Protocol for Cell Viability (IC50) Determination using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

A549 or LK-2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Nrf2 degrader 1 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 or LK-2 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Nrf2 degrader 1 in complete growth medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Western Blotting to Confirm Nrf2 Degradation

This protocol allows for the visualization and quantification of Nrf2 protein levels following treatment with the degrader.

Caption: Standard workflow for Western Blot analysis.

Materials:

-

Cells treated with various concentrations of Nrf2 degrader 1.

-

RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-Nrf2 and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control (β-actin) to determine the extent of degradation.

Summary and Future Directions

Nrf2 degrader 1 is a promising PROTAC molecule that effectively reduces the viability of cancer cells with high Nrf2 activity. Its mechanism of action, centered on the targeted degradation of the Nrf2 protein, offers a novel therapeutic avenue for Nrf2-addicted cancers. Further research is required to fully characterize its degradation efficiency (DC50, Dmax), selectivity, and in vivo efficacy. The publication of detailed studies will be crucial for advancing this compound towards clinical development.

References

The Nrf2-Keap1 Pathway and PROTAC-Mediated Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful technology for targeted protein degradation, offering a novel approach to modulate the Nrf2-Keap1 pathway. This technical guide provides a comprehensive overview of the Nrf2-Keap1 pathway, the mechanism of PROTAC-mediated degradation, and the application of this technology to target key proteins within the pathway. Detailed experimental protocols for key assays and quantitative data on reported Keap1-targeting PROTACs are presented to facilitate further research and development in this promising area.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[1][2][3] Keap1 acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for proteasomal degradation.[2][4] This process maintains low intracellular levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 ubiquitination and degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.

PROTAC Technology for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

Targeting the Nrf2-Keap1 Pathway with PROTACs

A promising strategy to activate the Nrf2 pathway is to induce the degradation of its repressor, Keap1. Several PROTACs have been developed to specifically target Keap1 for degradation. These PROTACs typically utilize a Keap1 binder, a linker, and an E3 ligase ligand, such as one for Cereblon (CRBN). By degrading Keap1, these PROTACs lead to the stabilization and nuclear translocation of Nrf2, resulting in the upregulation of its target genes and enhanced antioxidant response.

Quantitative Data for Keap1-Targeting PROTACs

The efficacy of PROTACs is typically quantified by their binding affinity (Ki or Kd), the concentration required for 50% degradation (DC50), and the maximum degradation level (Dmax).

| PROTAC Name | Target | E3 Ligase Recruited | Binding Affinity (Ki/Kd) | DC50 | Dmax | Cell Line | Reference |

| SD2267 | Keap1 | CRBN | Ki = 57.7 ± 17.5 nM (to CRBN) | 16.8 nM | 76.5% | AML12 | |

| KKP1 | Keap1 | Endogenous E3 Ligase | Not Reported | Not Reported | ~25% degradation at 0.75 µM | HSC-T6 | |

| MS83A | BRD4 (via Keap1) | Keap1 | Kd = 16 ± 5 nM (to Keap1) | Not Reported | Not Reported | - |

Experimental Protocols

Western Blotting for Keap1 Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-Keap1) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells, scrape, and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

FRET/TR-FRET Competition Assay for Binding Affinity

This assay is used to determine the binding affinity of a PROTAC or its ligand to the target protein or E3 ligase.

Materials:

-

Fluorescently labeled proteins/peptides (e.g., CFP-Nrf2 peptide and YFP-Keap1 Kelch domain for FRET, or Tb-anti-His antibody and FITC-labeled Nrf2 peptide for TR-FRET).

-

Unlabeled competitor compound (the PROTAC or its ligand).

-

Assay buffer.

-

Microplate reader capable of detecting FRET or TR-FRET signals.

Procedure:

-

Assay Setup: In a microplate, combine the fluorescently labeled donor and acceptor molecules at optimized concentrations in the assay buffer.

-

Competition: Add serial dilutions of the unlabeled competitor compound to the wells. Include a control with no competitor.

-

Incubation: Incubate the plate for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the FRET or TR-FRET signal using a microplate reader. The FRET signal is typically a ratio of the acceptor emission to the donor emission.

-

Data Analysis: Plot the FRET/TR-FRET signal against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Nrf2/ARE Luciferase Reporter Assay

This assay measures the activation of the Nrf2 signaling pathway by quantifying the expression of a reporter gene under the control of an ARE promoter.

Materials:

-

Cells (e.g., HepG2 or HSC-T6)

-

An ARE-luciferase reporter plasmid

-

Transfection reagent

-

PROTAC compound and vehicle control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Plate cells and transfect them with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the PROTAC or vehicle control for a desired duration (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Add the luciferase assay reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample or to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Experimental Workflow for Keap1-Targeting PROTAC Development

The development of a Keap1-targeting PROTAC involves a systematic workflow from initial design to in vivo validation.

Conclusion

Targeting the Nrf2-Keap1 pathway with PROTACs represents a highly promising therapeutic strategy for a range of diseases characterized by oxidative stress. By inducing the degradation of Keap1, these novel molecules can effectively activate the cytoprotective Nrf2 signaling cascade. This technical guide has provided a detailed overview of the underlying biology, the mechanism of PROTAC action, and practical experimental guidance for researchers in this field. The provided quantitative data and protocols serve as a valuable resource for the design, synthesis, and evaluation of new Keap1-targeting PROTACs, with the ultimate goal of translating this innovative technology into effective therapies.

References

- 1. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nrf2 in Oxidative Stress and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its pivotal role in cellular responses to oxidative stress and the complex landscape of cancer biology. This document details the molecular mechanisms of the Nrf2 signaling pathway, its dual function as both a tumor suppressor and an oncoprotein, and methodologies for its study.

Part 1: The Nrf2 Signaling Pathway

Introduction to Nrf2 and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including cancer. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a vast array of cytoprotective genes that combat oxidative damage and maintain cellular redox homeostasis.

The Canonical Keap1-Nrf2 Signaling Pathway

The primary mechanism of Nrf2 regulation is through its interaction with the Cul3-based E3 ubiquitin ligase substrate adaptor protein, Keap1 (Kelch-like ECH-associated protein 1).

Under normal physiological conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for continuous ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Non-Canonical Nrf2 Activation

Beyond the canonical Keap1-dependent mechanism, Nrf2 can also be activated through various other pathways. These non-canonical pathways often involve the phosphorylation of Nrf2 by kinases such as PERK, PI3K/Akt, and MAPKs, which can either promote its dissociation from Keap1 or enhance its nuclear accumulation and transcriptional activity.

Downstream Targets of Nrf2

Nrf2 regulates the expression of a wide range of genes involved in antioxidant defense, detoxification, and cellular repair. Key target genes include:

-

Antioxidant Enzymes: Heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPX).

-

Glutathione Synthesis and Regeneration: Glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM) and glutathione reductase (GSR).

-

Detoxifying Enzymes: UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).

-

Drug Efflux Transporters: ATP-binding cassette (ABC) transporters.

Part 2: The Dual Role of Nrf2 in Cancer

Nrf2 exhibits a paradoxical role in cancer, acting as a "double-edged sword." Its function is highly context-dependent, varying between normal and cancerous cells.

Nrf2 as a Tumor Suppressor: Cancer Prevention

In normal cells, the activation of Nrf2 is a crucial defense mechanism against carcinogenesis.[1][2] By upregulating antioxidant and detoxifying enzymes, Nrf2 protects cells from DNA damage and mutations induced by carcinogens and oxidative stress.[3] This cytoprotective function forms the basis for cancer chemoprevention strategies that utilize Nrf2 activators.[1]

Nrf2 as an Oncoprotein: Cancer Progression and Chemoresistance

In established tumors, the Nrf2 pathway is often constitutively activated through somatic mutations in NRF2 or KEAP1, or by oncogenic signaling.[2] This persistent activation provides cancer cells with a survival advantage, enabling them to withstand high levels of intrinsic oxidative stress associated with rapid proliferation and metabolic activity. Furthermore, the upregulation of Nrf2 target genes, including drug efflux pumps and enzymes that metabolize chemotherapeutic agents, confers resistance to a broad spectrum of anticancer drugs and radiotherapy.

Therapeutic Targeting of Nrf2 in Cancer

The dual role of Nrf2 presents both opportunities and challenges for cancer therapy.

The induction of the Nrf2 pathway by natural or synthetic compounds is a promising strategy for cancer prevention. Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent Nrf2 activator that has been extensively studied for its chemopreventive properties. It functions by modifying cysteine residues on Keap1, leading to Nrf2 stabilization and the induction of cytoprotective genes.

In cancers with constitutive Nrf2 activation, inhibiting the Nrf2 pathway is a rational therapeutic approach to overcome chemoresistance and enhance the efficacy of conventional cancer treatments. ML385 is a specific small-molecule inhibitor of Nrf2 that binds to its DNA-binding domain, thereby blocking its transcriptional activity.

Part 3: Experimental Protocols for Studying Nrf2

Measuring Oxidative Stress

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

Reaction: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Centrifuge and collect the supernatant. Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at 90-100°C for 60 minutes.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored MDA-TBA adduct at 532 nm.

-

Quantification: Determine MDA concentration using a standard curve generated with known concentrations of MDA.

This competitive ELISA is used to quantify 8-OHdG, a major product of DNA oxidation.

Protocol:

-

Sample Preparation: Isolate DNA from cells or tissues. Enzymatically digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

ELISA: Add the digested DNA samples and 8-OHdG standards to a microplate pre-coated with an 8-OHdG antibody. Add an HRP-conjugated 8-OHdG antibody and incubate. During this incubation, the 8-OHdG in the sample competes with the HRP-conjugated 8-OHdG for binding to the coated antibody.

-

Detection: Wash the plate to remove unbound reagents. Add a TMB substrate solution, which will develop a color in proportion to the amount of HRP-conjugated antibody bound.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

-

Quantification: Calculate the 8-OHdG concentration from a standard curve.

Assessing Nrf2 Activation and Activity

ChIP is used to determine the in vivo association of Nrf2 with the AREs of its target genes.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Nrf2. Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes.

qPCR is used to measure the mRNA levels of Nrf2 target genes as an indicator of Nrf2 transcriptional activity.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using the cDNA as a template, gene-specific primers for Nrf2 target genes (e.g., HMOX1, NQO1), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in gene expression relative to a control condition using the ΔΔCt method.

Part 4: Quantitative Data Summary

Table 1: Expression of Nrf2 in Various Human Cancers

| Cancer Type | Nrf2 Expression Status | Clinical Significance | Reference(s) |

| Lung Cancer (NSCLC) | Frequently overexpressed, especially in tumors with KEAP1 mutations. | Associated with poor prognosis and resistance to chemotherapy and radiotherapy. | |

| Endometrial Cancer | Highly expressed in aggressive serous carcinoma compared to endometrioid carcinoma. | Correlates with chemoresistance. | |

| Acute Myeloid Leukemia (AML) | Overexpressed in some AML cell lines. | Contributes to resistance to arsenic trioxide and daunorubicin. | |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Higher expression in chemotherapy-resistant patients. | Associated with resistance to vincristine. | |

| Hepatocellular Carcinoma (HCC) | Increased expression in younger patients. | Low expression is associated with poorer prognosis. |

Table 2: Modulation of Nrf2 Target Gene Expression

| Compound | Type | Cell Line/Model | Target Gene(s) | Fold Change (approx.) | Effective Concentration | Reference(s) |

| Sulforaphane | Activator | Human bronchial epithelial cells (BEAS-2B) | NQO1, HO-1 | Not specified | >5 µM | |

| BC-1901S | Activator | Human bronchial epithelial cells (BEAS-2B) | GPX2, HO-1 | Dose-dependent increase | 1-10 µM | |

| ML385 | Inhibitor | Human lung cancer cells (A549) | NQO1, HO-1 | Dose-dependent decrease | 0.25-5 µM |

Table 3: Nrf2 and Chemoresistance

| Cancer Cell Line | Nrf2 Status | Chemotherapeutic Drug | IC50 (approx.) | Effect of Nrf2 Modulation | Reference(s) |

| A549 (Lung Cancer) | High (KEAP1 mutant) | Carboplatin | Not specified | ML385 enhances cytotoxicity. | |

| SPEC-2 (Endometrial Cancer) | High | Cisplatin, Paclitaxel | Higher than Ishikawa cells | Nrf2 silencing increases sensitivity. | |

| HL-60, MOLM-13 (AML) | Nrf2 overexpression | Daunorubicin, Arsenic Trioxide | Increased | Nrf2 overexpression increases IC50. | |

| B-ALL patient cells | High Nrf2 | Vincristine | Not specified | High Nrf2 correlates with resistance. |

Part 5: Signaling Pathways and Experimental Workflow Diagrams

Figure 1: The Canonical Keap1-Nrf2 Signaling Pathway.

References

Nrf2 Degrader 1: A Chemical Probe for Unraveling Nrf2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of a broad array of antioxidant and detoxification genes.

Given its central role in cellular defense, the Nrf2 pathway is a critical area of study in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Dysregulation of Nrf2 signaling, particularly its constitutive activation in cancer, can promote tumor progression and chemoresistance. Therefore, tools that allow for the acute and specific modulation of Nrf2 levels are invaluable for dissecting its complex biological functions.

This technical guide focuses on Nrf2 degrader 1, a heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of Nrf2. As a Proteolysis Targeting Chimera (PROTAC), Nrf2 degrader 1 is engineered to hijack the cell's ubiquitin-proteasome system to specifically eliminate the Nrf2 protein, offering a powerful approach to study the consequences of Nrf2 loss-of-function with high temporal resolution.

Nrf2 Degrader 1: A Profile

Nrf2 degrader 1 is a PROTAC that links a ligand for Nrf2 to a ligand for an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C45H42N6O8S |

| Molecular Weight | 826.92 g/mol |

| CAS Number | 3025286-00-1 |

| SMILES | O=C1NC(C(N2C(C(C(NCCOCCOC3=CC(CC(NC4=NC(C5=CC=C(N(C(C6=C(C)C=CC=C6)=O)CC7)C7=C5)=C(C)S4)=O)=CC=C3)=CC=C8)=C8C2=O)=O)CC1)=O |

Biological Activity:

Nrf2 degrader 1 has been shown to inhibit the growth of certain cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 100 |

| LK-2 | Lung Adenocarcinoma | 40 |

Note: The IC50 values represent the concentration at which cell growth is inhibited by 50% and may not directly correlate with the degradation of Nrf2.

The Nrf2 Signaling Pathway and Mechanism of Nrf2 Degrader 1

The canonical Nrf2 signaling pathway is tightly regulated by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex.

Caption: Nrf2 signaling and the mechanism of Nrf2 Degrader 1.

Nrf2 degrader 1 functions by forming a ternary complex between Nrf2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of Nrf2. This leads to a rapid and sustained decrease in cellular Nrf2 levels, effectively shutting down the Nrf2-mediated transcriptional program.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of an Nrf2 degrader like Nrf2 degrader 1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis of Nrf2 Degradation

This protocol is used to determine the dose- and time-dependent degradation of Nrf2.

Materials:

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Nrf2 degrader 1

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear loading control), anti-GAPDH or β-actin (cytoplasmic loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of Nrf2 degrader 1 (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of Nrf2 degradation relative to the vehicle control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the effect of Nrf2 degradation on the transcription of its downstream target genes.

Materials:

-

Treated cell lysates from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from treated cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using specific primers for target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

Protocol 3: Cell Viability Assay

This protocol assesses the impact of Nrf2 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well plates

-

Nrf2 degrader 1

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a serial dilution of Nrf2 degrader 1.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing an Nrf2 degrader and the logical relationship between its application and the expected outcomes.

Caption: A typical experimental workflow for characterizing an Nrf2 degrader.

Caption: The logical relationship between Nrf2 degradation and cellular outcomes.

Conclusion

Nrf2 degrader 1 represents a promising chemical probe for the investigation of Nrf2 biology. By inducing the specific and rapid degradation of Nrf2, this tool allows for a detailed examination of the immediate and downstream consequences of Nrf2 loss-of-function. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize and characterize Nrf2 degraders in their own experimental systems. As with any chemical probe, careful validation of its activity and selectivity is paramount to ensure the generation of robust and reliable data. The continued development and application of such targeted degradation strategies will undoubtedly deepen our understanding of the multifaceted roles of Nrf2 in health and disease.

Early In Vitro Studies of Nrf2 Degrader 1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress.[1] Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] However, in various pathological states, including cancer, the Nrf2 pathway can be constitutively activated, leading to enhanced cell survival and resistance to therapy.[2] The development of molecules that can effectively promote the degradation of Nrf2 presents a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of the early in vitro studies of a novel PROTAC (PROteolysis TArgeting Chimera), Nrf2 degrader 1, designed to induce the degradation of Nrf2.

Core Compound Activity

Nrf2 degrader 1 is a PROTAC designed to hijack the ubiquitin-proteasome system to selectively target Nrf2 for degradation.[4] Early in vitro studies have focused on characterizing its anti-proliferative activity in cancer cell lines known to have upregulated Nrf2 signaling.

Quantitative Data Summary

The anti-proliferative effects of Nrf2 degrader 1 have been quantified in two non-small cell lung cancer (NSCLC) cell lines, A549 and LK-2. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 100 |

| LK-2 | Non-Small Cell Lung Cancer | 40 |

Table 1: Anti-proliferative Activity of Nrf2 degrader 1.

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway and Mechanism of Nrf2 Degrader 1

Under basal conditions, Keap1 acts as a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and proteasomal degradation. Nrf2 degrader 1 is a heterobifunctional molecule that simultaneously binds to Nrf2 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Nrf2, marking it for degradation by the proteasome and thereby reducing its cellular levels.

Figure 1: Mechanism of Nrf2 degradation.

Experimental Workflow: Characterization of an Nrf2 Degrader

The in vitro characterization of an Nrf2 degrader typically involves a series of assays to determine its potency, efficacy, and mechanism of action. The following workflow outlines the key experimental steps.

Figure 2: In vitro characterization workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that are essential for the in vitro characterization of Nrf2 degraders like Nrf2 degrader 1.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of Nrf2 degrader 1 that inhibits the growth of a cancer cell line by 50%.

Materials:

-

A549 or LK-2 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Nrf2 degrader 1 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed A549 or LK-2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Nrf2 degrader 1 in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Nrf2 Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of Nrf2 protein induced by Nrf2 degrader 1 and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

-

A549 or LK-2 cells

-

Complete growth medium

-

Nrf2 degrader 1 stock solution (in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed A549 or LK-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of Nrf2 degrader 1 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the Nrf2 signal to the loading control.

-

Calculate the percentage of Nrf2 remaining compared to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To measure the effect of Nrf2 degrader 1 on the mRNA expression of Nrf2 target genes, such as NQO1 and HO-1.

Materials:

-

A549 or LK-2 cells

-

Complete growth medium

-

Nrf2 degrader 1 stock solution (in DMSO)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Seed and treat A549 or LK-2 cells with Nrf2 degrader 1 as described for the Western blot experiment.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion

The early in vitro evaluation of Nrf2 degrader 1 demonstrates its potential as an anti-proliferative agent in cancer cells with aberrant Nrf2 signaling. The provided data and experimental protocols offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other Nrf2-targeting degraders. Future studies should focus on expanding the quantitative dataset to include DC50 and Dmax values, a broader cell line panel for cytotoxicity profiling, and a comprehensive analysis of its impact on the expression of Nrf2 target genes. These efforts will be crucial in advancing our understanding of Nrf2 degraders and their potential clinical applications.

References

- 1. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]

- 3. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: Nrf2 Degrader 1 (WO2024006742A2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core scientific findings and methodologies presented in patent WO2024006742A2, concerning a novel Nrf2 protein degrader. The document outlines the compound's mechanism of action, efficacy, and the experimental framework used for its characterization.

Core Concept: Targeted Nrf2 Protein Degradation

The technology described in this patent centers on a heterobifunctional small molecule, referred to as "Nrf2 degrader 1," designed to induce the degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the cellular antioxidant response, and its overactivation is implicated in various diseases, including cancer, by promoting cell survival and resistance to therapy.

The degrader molecule is a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to both the Nrf2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Nrf2, marking it for degradation by the proteasome. This approach offers a powerful strategy to diminish Nrf2 levels and mitigate its pathological effects.

Quantitative Analysis of Nrf2 Degradation

The patent provides quantitative data on the efficacy of the Nrf2 degrader compounds. The primary metric for efficacy is the DC50 value, which represents the concentration of the compound that results in a 50% degradation of the target protein. The disclosed compounds demonstrate significant potency in inducing Nrf2 degradation.

| Compound ID | DC50 (µM) |

| Representative Compound(s) | < 0.1 to < 100 |

Table 1: Summary of Nrf2 Protein Degradation Efficacy. The patent discloses that representative compounds of the disclosure typically exhibit DC50 values of less than 100 µM, with more potent examples having values less than 50 µM, 25 µM, 5 µM, 1 µM, 0.5 µM, or even 0.1 µM.[1]

Key Experimental Methodologies

The patent details the experimental protocols used to characterize the Nrf2 degraders. The following are summaries of the key assays performed.

Cell Culture and Treatment

A foundational aspect of the in vitro work involves the culture and treatment of human hepatoma (Huh1) cells.

Protocol:

-

Cell Seeding: Huh1 cells (JCRB Cat# JCRB0199) were plated in 10-cm dishes.

-

Compound Treatment: On Day 1, the cells were treated with the Nrf2 degrader compounds at various concentrations.

-

Incubation: The treated cells were incubated for a specified period to allow for protein degradation.

Protein Degradation Assay (Western Blot Analysis)

The primary method for quantifying Nrf2 protein levels post-treatment was Western blot analysis.

Protocol:

-

Cell Lysis: Following treatment, the cells were harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein was determined to ensure equal loading in the subsequent steps.

-

SDS-PAGE and Transfer: The protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for Nrf2 and a loading control protein (e.g., GAPDH or β-actin).

-

Detection: A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.

-

Data Analysis: The intensity of the protein bands was quantified, and the percentage of Nrf2 degradation was calculated relative to the vehicle-treated control. The results were analyzed using software such as XLfit to determine DC50 values.[1]

General Cell-Based Assay Protocol

The patent also outlines a general protocol for handling cells for various assays.

Protocol:

-

Cell Observation: Cells were visually inspected under a microscope.

-

Cell Detachment: The growth media was aspirated, and trypsin was added to detach the cells from the culture dish, followed by a 3-minute incubation.

-

Harvesting: Fresh media was added to neutralize the trypsin, and the cells were collected into 15 mL tubes.

-

Centrifugation: The cells were pelleted by centrifugation at 1000 rpm for 5 minutes.

-

Resuspension and Counting: The cell pellet was resuspended in fresh media, and a small aliquot was taken to determine the cell number and viability.[1]

Visualizing the Mechanism and Workflow

To better illustrate the concepts and processes described in the patent, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for Nrf2 Degrader 1 in Cell Culture

For Research Use Only.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels through constant ubiquitination and proteasomal degradation, a process primarily mediated by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] In certain pathological states, such as cancer, constitutive activation of Nrf2 can lead to chemoresistance and enhanced tumor cell survival.[4][5]

Nrf2 degrader 1 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Nrf2. As a heterobifunctional molecule, it facilitates the formation of a ternary complex between Nrf2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Nrf2 by the proteasome. These application notes provide a detailed protocol for the use of Nrf2 degrader 1 in cell culture to study its effects on Nrf2 protein levels.

Data Presentation

The following table summarizes the reported in vitro activity of Nrf2 degrader 1 in cancer cell lines. This data is essential for designing experiments to investigate the effects of this compound.

| Parameter | Cell Line | Concentration | Reference |

| IC50 | A549 (Human Lung Carcinoma) | 100 nM | |

| IC50 | LK-2 (Human Lung Adenocarcinoma) | 40 nM |

Note: The IC50 values represent the concentration of Nrf2 degrader 1 required to inhibit cell growth by 50% and can be used as a starting point for determining the optimal concentration for inducing Nrf2 degradation in your specific experimental setup.

Signaling Pathway and Experimental Workflow

To effectively utilize Nrf2 degrader 1, it is crucial to understand its mechanism of action and the experimental steps required to assess its activity.

Nrf2 Degradation Signaling Pathway

Under basal conditions, Keap1 acts as an adaptor protein for the Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and proteasomal degradation. Nrf2 degrader 1, as a PROTAC, hijacks this cellular machinery to induce the degradation of Nrf2.

Caption: Nrf2 degradation pathway and the mechanism of Nrf2 Degrader 1.

Experimental Workflow

The following diagram outlines the general workflow for treating cells with Nrf2 degrader 1 and assessing its effect on Nrf2 protein levels via Western blotting.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Nrf2 Degrader 1 in A549 Cells

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, the protein Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, maintaining its low intracellular levels.[1][3] In many cancer types, including the non-small cell lung cancer (NSCLC) cell line A549, somatic mutations in KEAP1 lead to impaired Nrf2 degradation.[4] This results in the constitutive activation of Nrf2, promoting cancer cell proliferation, resistance to chemotherapy, and metabolic reprogramming.

Nrf2 degrader 1 is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Nrf2. It functions by simultaneously binding to Nrf2 and an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery to target Nrf2 for destruction. This makes it a valuable tool for studying the consequences of Nrf2 inhibition in cancer cells with a hyperactive Nrf2 pathway, such as A549. These application notes provide detailed protocols for the use of Nrf2 degrader 1 in A549 cells to assess its effects on Nrf2 protein levels, downstream target gene expression, and cell viability.

Core Concepts & Signaling Pathway

In A549 cells, a mutation in the KEAP1 gene prevents it from effectively binding to and promoting the degradation of Nrf2. This leads to Nrf2 accumulation, translocation to the nucleus, and the subsequent transcription of antioxidant response element (ARE)-containing genes like NQO1, HMOX1, and GCLM. Nrf2 degrader 1 is a heterobifunctional molecule that forces the proximity of Nrf2 to an E3 ligase complex (e.g., VHL), leading to Nrf2's ubiquitination and degradation, thereby reducing its transcriptional activity.

Materials and Reagents

-

Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™)

-

Reagents:

-

Nrf2 degrader 1 (MedChemExpress, HY-136365 or equivalent)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green-based qPCR master mix

-

Primers for NFE2L2, HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)

-

Cell viability reagent (e.g., Resazurin, MTT, or Crystal Violet)

-

Experimental Workflow

The general workflow for evaluating the efficacy of Nrf2 degrader 1 involves cell culture preparation, treatment with the compound, and subsequent analysis through various biochemical and cellular assays.

Experimental Protocols

Protocol 1: A549 Cell Culture and Treatment

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Nrf2 degrader 1 (e.g., 10 mM) in DMSO. Store at -20°C or -80°C as recommended by the supplier.

-

Cell Seeding:

-

For Western Blotting and qPCR: Seed 2.5 x 10⁵ to 5 x 10⁵ cells per well in 6-well plates.

-

For Cell Viability: Seed 5 x 10³ to 1 x 10⁴ cells per well in 96-well plates.

-

-

Adherence: Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.

-

Treatment:

-

Thaw the Nrf2 degrader 1 stock solution and prepare serial dilutions in fresh culture medium to achieve the desired final concentrations.

-

For dose-response experiments, a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended.

-

For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 4, 8, 16, 24 hours).

-

Replace the old medium with the medium containing Nrf2 degrader 1 or a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Protocol 2: Western Blotting for Nrf2 Protein Degradation

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-60 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or 1% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin, 1:4000 dilution) to ensure equal protein loading.

-

-

Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize Nrf2 band intensity to the corresponding loading control.

Protocol 3: Quantitative RT-PCR (qPCR) for Target Gene Expression

-

RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH), SYBR Green master mix, and nuclease-free water.

-

Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 4: Cell Viability Assay (Resazurin Method)

-

Cell Treatment: Seed and treat A549 cells in a 96-well plate as described in Protocol 1. The treatment duration is typically 24 to 72 hours.

-

Reagent Addition: After the incubation period, add resazurin solution (e.g., AlamarBlue) to each well, typically at 10% of the culture volume.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on cell density.

-

Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability). Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative results when treating A549 cells with Nrf2 degrader 1, based on its reported IC₅₀ and data from similar Nrf2 inhibitors.

Table 1: Dose-Dependent Effect of Nrf2 Degrader 1 on A549 Cell Viability (72h)

| Concentration | Expected Cell Viability (%) |

|---|---|